Methyl 2-bromo-3-cyano-6-formylphenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-6-formylphenylacetate is an organic compound with the molecular formula C11H8BrNO3. This compound is of interest in various fields of scientific research due to its unique chemical structure, which includes bromine, cyano, and formyl functional groups. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-6-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The esterification of the resulting compound with methanol yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors, with careful monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-formylphenylacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Methyl 2-bromo-3-cyano-6-carboxyphenylacetate.
Reduction: Methyl 2-bromo-3-amino-6-formylphenylacetate.
Substitution: Methyl 2-azido-3-cyano-6-formylphenylacetate or Methyl 2-thio-3-cyano-6-formylphenylacetate.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-formylphenylacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its functional groups.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-6-formylphenylacetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-cyano-6-formylphenylacetate
- Methyl 2-bromo-3-cyano-4-formylphenylacetate
- Methyl 2-bromo-3-cyano-5-formylphenylacetate
Uniqueness
Methyl 2-bromo-3-cyano-6-formylphenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-(2-bromo-3-cyano-6-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-9-8(6-14)3-2-7(5-13)11(9)12/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKYUZWJNDGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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